4-(4-Fluorobenzothioyl)morpholine
Description
4-(4-Fluorobenzothioyl)morpholine is a morpholine derivative featuring a fluorinated aromatic ring linked via a thioamide (-C(=S)-) group. Morpholine derivatives are widely used in medicinal chemistry due to their versatility as building blocks. The fluorine substituent enhances electronegativity and may improve metabolic stability compared to methoxy or nitro analogs. Thiomorpholine derivatives (where sulfur replaces oxygen in the morpholine ring) are noted for increased lipophilicity and metabolic "soft spots" due to sulfur's oxidizability ( ).
Properties
Molecular Formula |
C11H12FNOS |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(4-fluorophenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H12FNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
InChI Key |
IYFKODFLYCTMDA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 4-(4-Fluorobenzothioyl)morpholine and related compounds:
Table 1: Structural and Functional Comparison
*Estimated by adjusting molecular weight of 4-(4-Methoxybenzothioyl)morpholine (C₁₂H₁₅NO₂S, MW 237.32) for fluorine substitution.
Key Findings:
Substituent Effects :
- Fluorine increases electronegativity and metabolic stability compared to methoxy ( ) or nitro groups ( ).
- Nitro groups (e.g., 4-(4-Nitrophenyl)thiomorpholine) enhance intermolecular interactions (e.g., hydrogen bonding) but may reduce metabolic stability ( ).
Ring Modifications :
- Thiomorpholine (sulfur in ring) increases lipophilicity (logP ~2.8 vs ~2.3 for morpholine) and introduces oxidation-sensitive sites ( ).
- Morpholine derivatives are more rigid, favoring specific binding conformations in drug design ( ).
Synthesis Routes :
- Nucleophilic aromatic substitution (e.g., 4-fluoronitrobenzene + thiomorpholine) is common for nitro/fluoro derivatives ( ).
- Thioamide formation may involve thionation of amides or direct coupling of thiols ( ).
Applications :
- Thiomorpholine derivatives are prevalent in antimycobacterial agents ( ) and kinase inhibitors.
- Fluorinated morpholines (e.g., 4-(4-Bromo-2-fluorobenzyl)morpholine) are intermediates in antiviral drug synthesis ( ).
Research Implications and Limitations
Future studies should prioritize crystallographic and pharmacokinetic profiling to validate these hypotheses.
Preparation Methods
Synthesis of 4-Fluorobenzothioyl Chloride
The direct acylation of morpholine with 4-fluorobenzothioyl chloride represents the most straightforward route. This method parallels the use of chloroacetyl chloride in morpholine functionalization, as documented in industrial-scale syntheses of rivaroxaban intermediates.
Procedure:
-
Thionation of 4-Fluorobenzoic Acid:
-
Conversion to Thioacyl Chloride:
Coupling with Morpholine
The thioacyl chloride is then reacted with morpholine in the presence of a base to neutralize HCl:
Reaction Conditions:
-
Solvent: Dry dichloromethane or tetrahydrofuran.
-
Base: Triethylamine (2.2 equivalents).
-
Temperature: 0°C to room temperature.
-
Time: 4–6 hours.
Workup:
-
The mixture is washed with water, dried over Na₂SO₄, and concentrated.
-
Purification: Recrystallization from ethanol/water (3:1).
Challenges:
-
Thioacyl chlorides are moisture-sensitive, requiring anhydrous conditions.
-
Competing hydrolysis may reduce yields.
Thionation of Preformed Amide
An alternative route involves synthesizing the amide precursor, 4-fluorobenzoylmorpholine, followed by thionation:
Synthesis of 4-Fluorobenzoylmorpholine
Procedure:
Thionation with Lawesson’s Reagent
Reaction Conditions:
-
Reagent: Lawesson’s reagent (0.55 equivalents).
-
Solvent: Toluene, reflux.
-
Time: 8–10 hours.
Workup:
-
The mixture is cooled, filtered, and concentrated.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1).
Advantages:
-
Avoids handling unstable thioacyl chlorides.
-
Lawesson’s reagent selectively thionates amides without affecting other functional groups.
Limitations:
-
Moderate yields due to incomplete conversion.
-
Requires chromatographic purification.
Nucleophilic Substitution Approaches
Displacement of Halides with Morpholine
While less common for thioamides, this method could apply if a suitable thiocarbonyl electrophile is available:
Hypothetical Pathway:
-
Synthesis of 4-Fluorophenyl Thioester:
-
React 4-fluorobenzenecarbothioic acid with ethyl chloroformate to form a mixed carbonate intermediate.
-
-
Reaction with Morpholine:
-
Morpholine displaces the ethoxy group under basic conditions.
-
Challenges:
-
Limited precedent for such reactions in literature.
-
Low yields due to competing side reactions.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Thioacylation | PCl₅, Lawesson’s reagent | 60–65% | Fewer steps | Sensitive intermediates |
| Amide Thionation | Lawesson’s reagent | 50–60% | Avoids thioacyl chlorides | Requires chromatography |
| Nucleophilic Substitution | Ethyl chloroformate | <30% | Theoretically plausible | No literature support |
Industrial-Scale Considerations
Patented processes for morpholine derivatives emphasize cost efficiency and safety:
-
Solvent Selection: Ethanol and water are preferred for hydrogenation steps due to low toxicity.
-
Catalyst Recycling: Palladium on carbon (5% Pd/C) can be reused in hydrogenation, reducing costs.
-
Process Intensification: Continuous-flow systems may mitigate risks associated with thioacyl chloride handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
